2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with a purine base structure
Mechanism of Action
Mode of Action
Related compounds have been shown to exhibit analgesic and anti-inflammatory properties . These compounds may work by inhibiting the production of tumor necrosis factor α, a key mediator of inflammation .
Biochemical Pathways
Related compounds have been suggested to inhibit cyclooxygenase (cox) and 5-lipoxygenase (5-lo), enzymes involved in the inflammatory response .
Result of Action
Related compounds have been shown to exhibit analgesic and anti-inflammatory effects, suggesting that this compound may have similar properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the sulfanyl and acetamide groups under controlled conditions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and thiourea.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
- Oxidation
Properties
IUPAC Name |
2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-4-16-7-8(13-10(16)20-5-6(12)17)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHGYHPPEHAFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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